molecular formula C18H20N2O5S B2955627 (Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide CAS No. 895456-53-8

(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide

Cat. No.: B2955627
CAS No.: 895456-53-8
M. Wt: 376.43
InChI Key: WPCPQGDJYXBWPX-HNENSFHCSA-N
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Description

(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is a sophisticated chemical reagent designed for pharmaceutical and oncological research. This compound belongs to a class of heterocyclic molecules featuring a benzothiazole core, a structure known for its diverse biological activities and prevalence in medicinal chemistry . The specific incorporation of 5,6-dimethoxy substituents on the benzothiazole ring and a furan-2-carboxamide group is intended to fine-tune the molecule's electronic properties, solubility, and interaction with biological targets, making it a valuable intermediate for developing novel therapeutic agents . This compound is of significant interest in anticancer research. Its structural framework is closely related to potent, orally efficacious AR (Androgen Receptor) antagonists that have demonstrated excellent activity against castration-resistant prostate cancer (CRPC) cell lines . Furthermore, similar N-(thiazol-2-yl)furan-2-carboxamide derivatives have been investigated as potent inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), a key target in antiangiogenic cancer therapy . The presence of the 5,6-dimethoxybenzo[d]thiazole moiety, a known pharmacophore, further suggests potential applications in targeting various enzymes and receptors involved in cell proliferation . Researchers can utilize this compound as a key building block in organic synthesis or as a candidate for direct biological screening. It is supplied for non-human research applications only. This product is strictly for use in laboratory research and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-5,6-dimethoxy-1,3-benzothiazol-2-ylidene]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-4-24-9-7-20-12-10-14(22-2)15(23-3)11-16(12)26-18(20)19-17(21)13-6-5-8-25-13/h5-6,8,10-11H,4,7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCPQGDJYXBWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=CO3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide, with CAS number 895457-99-5, is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzo[d]thiazole core fused with a furan ring and substituted with ethoxyethyl and dimethoxy groups. The molecular formula is C21H21N3O4S2C_{21}H_{21}N_{3}O_{4}S_{2}, and the molecular weight is approximately 443.5 g/mol.

The biological activity of thiazole derivatives, including this compound, often involves interaction with various molecular targets. Common mechanisms include:

  • Enzyme Inhibition : Many thiazole derivatives inhibit specific enzymes, leading to reduced production of inflammatory mediators or pathogens.
  • Antioxidant Activity : The presence of methoxy groups enhances the ability to scavenge free radicals, contributing to neuroprotective effects.
  • Cellular Signaling Modulation : These compounds may influence signaling pathways related to cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that benzothiazole derivatives possess significant antimicrobial properties. For instance:

  • In Vitro Studies : Compounds similar to this one have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) often below 100 μg/mL .

Anti-inflammatory Effects

Thiazole-based compounds are known for their anti-inflammatory properties:

  • Cytokine Inhibition : Research has shown that these compounds can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell models .

Anticancer Properties

The potential anticancer effects of benzothiazole derivatives have been explored extensively:

  • Cell Line Studies : Compounds have been tested against various cancer cell lines, showing IC50 values indicating significant cytotoxicity. For example, a related compound demonstrated an IC50 of 10 μM against breast cancer cells .

Data Tables

Biological Activity Mechanism Reference
AntimicrobialEnzyme inhibition
Anti-inflammatoryCytokine inhibition
AnticancerCell cycle arrest

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that the derivatives exhibited potent activity with MIC values ranging from 25 to 100 μg/mL.
  • Anti-cancer Activity in Breast Cancer Models : An investigation into the cytotoxic effects of similar benzothiazole compounds on MCF-7 breast cancer cells showed that treatment resulted in a significant reduction in cell viability at concentrations as low as 10 μM.

Comparison with Similar Compounds

Structural Analogs with Thiophene vs. Furan Substitutions

A closely related analog, (Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide (CAS: 895455-92-2), replaces the furan-2-carboxamide group with a 5-nitrothiophene-2-carboxamide. Key differences include:

  • Bioactivity : Thiophene derivatives often exhibit improved metabolic stability compared to furans due to reduced oxidative degradation.
  • Molecular Weight : The thiophene analog has a higher molecular weight (437.5 g/mol) due to the nitro group, which may affect solubility .

Table 1: Comparison of Furan vs. Thiophene Analogs

Property Furan-2-carboxamide Derivative 5-Nitrothiophene-2-carboxamide Derivative
Molecular Weight (g/mol) ~393.4 (estimated) 437.5
Key Functional Groups Furan, dimethoxybenzo[d]thiazole Nitrothiophene, dimethoxybenzo[d]thiazole
Electronic Profile Electron-rich Electron-withdrawing (nitro group)
Potential Bioactivity Anticancer (inferred) Enhanced enzyme inhibition (speculative)

Comparison with Pesticide Derivatives

Compounds like furilazole (3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine) share the furan moiety but differ in core structure (oxazolidine vs. benzo[d]thiazole). Furilazole acts as a herbicide safener, protecting crops from herbicide toxicity. The benzo[d]thiazole core in the target compound may confer distinct mechanisms, such as intercalation or enzyme inhibition, rather than detoxification .

Substituent Effects: Ethoxyethyl vs. Ethyl Groups

The ethyl-substituted analog, N-(3-Ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide , lacks the ethoxyethyl side chain. Differences include:

  • Solubility : The ethoxyethyl group may enhance water solubility due to its ether oxygen, facilitating drug delivery.
  • Metabolic Stability : Ethoxyethyl could slow hepatic metabolism compared to the simpler ethyl group, extending half-life .

Benzo[d]Thiazole Derivatives in Pharmacopeia

Pharmacopeial compounds like (6R,7R)-7-amino-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid highlight the benzo[d]thiazole scaffold’s role in antibiotics. These analogs often target bacterial cell walls, suggesting the target compound could be optimized for similar pathways .

Research Findings and Methodological Considerations

  • Similarity Assessment : Computational methods (e.g., molecular fingerprinting) are critical for comparing such compounds. Structural similarity metrics focus on shared pharmacophores, such as the benzo[d]thiazole-furan axis, to predict bioactivity .
  • Synthesis Challenges: The target compound’s synthesis may involve refluxing ethanol with thiosemicarbazide, akin to methods for related thiazole derivatives, though specific protocols require optimization .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide?

  • Methodology :

  • Step 1 : Start with halogenated benzothiazole precursors (e.g., 5,6-dimethoxybenzo[d]thiazole derivatives) and react with 2-ethoxyethylamine under reflux in acetonitrile or ethanol to form the thiazolidinone intermediate .

  • Step 2 : Condense with furan-2-carboxamide using a carbodiimide coupling agent (e.g., DCC or EDCI) in dry THF under nitrogen. Purify via column chromatography (silica gel, ethyl acetate/hexane) .

  • Key parameters : Monitor reaction progress via TLC; optimize temperature (70–90°C) and stoichiometry (1:1.2 molar ratio of amine to carboxamide) to maximize yield (typically 50–70%) .

    • Table 1 : Representative Synthesis Conditions
PrecursorSolventTemp (°C)CatalystYield (%)Reference
5,6-DimethoxybenzothiazoleAcetonitrile80Triethylamine65
Furan-2-carboxamideTHF70DCC60

Q. How to characterize the stereochemistry (Z/E configuration) of this compound?

  • Methodology :

  • Use NOESY NMR to confirm the Z-configuration by observing spatial proximity between the ethoxyethyl group and the benzo[d]thiazole ring protons .
  • IR spectroscopy : Confirm the presence of C=N (imine) stretch at ~1600–1650 cm⁻¹ and carbonyl (amide) at ~1680 cm⁻¹ .
  • X-ray crystallography (if crystalline): Resolve absolute configuration and validate computational docking studies .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on benzothiazole or furan) affect anticancer activity?

  • Methodology :

  • SAR Study : Synthesize analogs with varied substituents (e.g., methoxy → ethoxy, halogenation) and test against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays.
  • Key findings :
  • 5,6-Dimethoxy groups enhance membrane permeability and target binding compared to unsubstituted analogs .
  • Ethoxyethyl chain improves solubility but may reduce potency if steric hindrance occurs .
  • Table 2 : Activity of Selected Analogs
Substituent on BenzothiazoleIC₅₀ (μM, MCF-7)Reference
5,6-Dimethoxy12.5
5-Fluoro,6-methoxy18.7

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?

  • Methodology :

  • Dose-response profiling : Test the compound across multiple assays (e.g., antimicrobial disk diffusion vs. cytotoxicity assays) to identify context-dependent effects .
  • Mechanistic studies : Use transcriptomics/proteomics to identify primary targets (e.g., DNA topoisomerase inhibition for anticancer activity vs. membrane disruption for antimicrobial effects) .

Q. What is the role of iodine in the cyclization step during synthesis?

  • Methodology :

  • Iodine acts as a mild oxidizing agent, facilitating sulfur elimination during thiadiazole ring formation (e.g., in related benzothiazole derivatives). Triethylamine neutralizes HI byproducts, driving the reaction forward .
  • Control experiment : Replace iodine with NBS (N-bromosuccinimide); observe lower yields (~30%) due to incomplete cyclization .

Methodological Challenges

Q. How to improve solubility for in vivo studies?

  • Methodology :

  • Prodrug design : Introduce phosphate or PEG groups at the ethoxyethyl chain to enhance hydrophilicity .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve bioavailability (tested in murine models with ~2x higher plasma concentration) .

Q. How to validate computational docking predictions experimentally?

  • Methodology :

  • SPR (Surface Plasmon Resonance) : Measure binding affinity to predicted targets (e.g., EGFR kinase).
  • Mutagenesis : Modify key residues in the target protein (e.g., EGFR T790M) and assess compound binding via fluorescence polarization assays .

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